molecular formula C11H11ClN6S B2475622 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 861209-53-2

6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2475622
CAS No.: 861209-53-2
M. Wt: 294.76
InChI Key: BLWVIOOSRRUPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is recognized in scientific research as a potent, selective, and cell-permeable inhibitor of AMP-activated protein kinase (AMPK). It demonstrates high specificity for AMPK, showing significantly lower activity against a broad panel of other kinases , which makes it a valuable tool for dissecting AMPK-specific signaling pathways. AMPK is a central regulator of cellular energy homeostasis, and its inhibition by this compound has been instrumental in studying metabolic processes, including glucose and lipid metabolism, in various cell types. Research utilizing this inhibitor has helped elucidate the role of AMPK in cancer biology , where it can exhibit context-dependent tumor-suppressive or tumor-promoting functions. By selectively blocking AMPK activity, researchers can investigate its effects on cell growth, autophagy, and apoptosis under conditions of metabolic stress. This compound is therefore critical for advancing our understanding of metabolic diseases and for exploring potential therapeutic strategies that target energy-sensing pathways.

Properties

IUPAC Name

6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN6S/c1-5-7(3-9-14-4-8(12)19-9)6(2)18-11(15-5)16-10(13)17-18/h4H,3H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWVIOOSRRUPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)N)C)CC3=NC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-1,3-thiazole-2-carbaldehyde with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit promising antimicrobial properties. For instance:

  • Mycobacterium tuberculosis : Studies have shown that triazole derivatives can possess significant anti-tubercular activity. The incorporation of thiazole groups enhances this effect due to their ability to interact with bacterial enzymes and metabolic pathways .

Anticancer Potential

Emerging data suggests that this compound may also exhibit anticancer properties. The triazolo-pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies indicate cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.

Case Study 1: Antitubercular Activity

In a study published in Nature, researchers synthesized a series of triazole derivatives and evaluated their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The results showed that certain compounds displayed IC50 values in the low micromolar range, indicating strong potential for development into therapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes critical for bacterial survival and cancer cell growth .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntitubercularMycobacterium tuberculosisSignificant inhibition
AnticancerVarious cancer cell linesCytotoxic effects observed
AntimicrobialBacterial strains (e.g., E. coli)Moderate to high efficacy

Mechanism of Action

The mechanism of action of 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound: 6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-... 5,7-diMe; 6-(5-Cl-thiazol-2-yl)Me; 2-NH₂ 294.77 Thiazole ring enhances lipophilicity; chloro group may improve bioactivity
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 10, ) 5-Me; 7-Cl; 2-NH₂ 207.64 Chlorine at C7 increases electrophilicity; simpler structure
5-Methyl-N7-(4-methylbenzyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (Compound 8d, Ev. 2) 5-Me; 7-NH-(4-Me-benzyl); 2-NH₂ 308.37 Benzyl group enhances steric bulk; potential for CNS penetration
2-Fluoro-N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b, Ev. 3) 5,7-diMe; 2-NH-SO₂-C₆H₃(F)(CF₃) 403.34 Sulfonamide group improves herbicidal activity; fluorinated aryl enhances stability
N-(2-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () 5,7-diMe; 2-NH-(2-Cl-benzyl) 317.80 Chlorobenzyl substituent may alter receptor binding affinity
Key Observations:
  • Thiazole vs. Benzyl Groups : The target compound’s thiazole ring introduces sulfur-based π-stacking and chloro-based electron withdrawal, whereas benzyl groups (e.g., Compound 8d) add hydrophobicity .
  • Sulfonamide Derivatives : Analog 8b () demonstrates the impact of sulfonamide substituents on herbicidal activity, likely via enzyme inhibition .
  • Chlorine Positioning : Chlorine at C7 (Compound 10) vs. C5 (target compound) may influence metabolic stability and target selectivity .

Physicochemical Properties

  • Lipophilicity : The thiazole and chloro groups in the target compound increase logP compared to methoxy or hydroxyl analogs (e.g., 8a in ), favoring membrane permeability .
  • Solubility : Polar substituents like sulfonamides (8b) improve aqueous solubility, whereas the target compound’s chloro-thiazole may require formulation adjuvants for field application .

Biological Activity

The compound 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects based on recent research findings.

  • Molecular Formula : C11H11ClN6S
  • CAS Number : 861209-53-2
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 17.83 μM and 19.73 μM respectively, indicating significant cytotoxicity against these cell lines .

2. Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications:

  • COX Inhibition : In vitro studies revealed that it effectively inhibited COX enzymes, crucial mediators in the inflammatory process. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Properties

The antimicrobial activity of the compound was evaluated against various pathogens:

  • Inhibition Studies : It demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low µg/mL range .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is critical for further development:

Substituent Effect on Activity
Chlorine on thiazole ringEnhances antibacterial activity
Dimethyl groups on triazoleIncreases cytotoxicity against cancer cell lines
Thiazole moietyContributes to overall bioactivity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological settings:

  • In Vivo Models : Animal studies showed that administration of the compound resulted in reduced tumor growth in xenograft models.
  • Inflammation Models : The compound was tested in carrageenan-induced paw edema models, demonstrating significant reduction in inflammation compared to control groups.

Q & A

Basic: What are the key synthetic strategies for preparing 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic assembly. A one-pot approach, inspired by triazolopyridine derivatives, could include:

Core Formation : Cyclization of a pyrimidine precursor (e.g., 4-chloropyridin-2-amine) with DMF-DMA to form an imidamide intermediate, followed by hydroxylamine hydrochloride treatment to generate an N-hydroxy intermediate .

Thiazole Incorporation : Reaction of the intermediate with 5-chloro-1,3-thiazole-2-carbaldehyde under basic conditions (e.g., K₂CO₃) to introduce the thiazole-methyl group.

Final Cyclization : Use of trifluoroacetic anhydride (TFAA) or POCl₃ to cyclize the intermediate into the triazolopyrimidine core.
Optimization Tips :

  • Adjust stoichiometry of DMF-DMA to control imidamide formation .
  • Optimize reaction time and temperature during thiazole coupling to minimize byproducts (e.g., over-alkylation).

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from the compound’s thiazole-triazolopyrimidine system?

Methodological Answer:
The compound’s complex aromatic system may cause ambiguous NMR signals. Strategies include:

  • 2D NMR : Use HSQC and HMBC to assign proton-carbon correlations, particularly for overlapping signals in the aromatic region (e.g., distinguishing thiazole protons from triazolopyrimidine protons) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidin-2-amine derivatives) resolves ambiguities in regiochemistry and confirms substituent positions .
  • Computational NMR Prediction : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with DFT-calculated values to validate assignments .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify methyl groups (δ 2.3–2.6 ppm for C5/C7-CH₃) and aromatic protons from the thiazole (δ 7.2–7.5 ppm) and triazolopyrimidine cores .
    • 13C^{13}\text{C} NMR: Look for quaternary carbons (e.g., C2-amine at δ 155–160 ppm) and thiazole C-Cl (δ 125–130 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl from the thiazole ring).
  • IR Spectroscopy : Detect NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .

Advanced: What computational methods (e.g., DFT, molecular docking) are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., amine group for H-bond donation) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases), leveraging crystallographic data from related triazolopyrimidine-protein complexes .
  • MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes, focusing on thiazole-mediated hydrophobic interactions .

Basic: How does the electronic environment of the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing Cl substituent on the thiazole ring (5-position) enhances electrophilicity at the methyl group, facilitating nucleophilic attacks. Key factors:

  • Resonance Effects : Cl stabilizes the thiazole’s π-deficient system, increasing susceptibility to SN2 reactions (e.g., with amines or thiols) .
  • Steric Considerations : The methyl linker between thiazole and triazolopyrimidine may restrict access to the reactive site.
    Experimental Validation : Monitor reaction progress via TLC or HPLC when substituting the thiazole-methyl group with nucleophiles (e.g., hydrazines) .

Advanced: What experimental approaches can validate the proposed mechanism of bioactivity (e.g., enzyme inhibition) for this compound?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against targets like EGFR or CDK2, comparing with control inhibitors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions predicted by docking studies.
  • SAR Studies : Synthesize analogs (e.g., replacing Cl with F or modifying the triazolopyrimidine methyl groups) to correlate structural changes with activity trends .
  • Cellular Profiling : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and validate target engagement via Western blotting (e.g., reduced phosphorylated ERK levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.